molecular formula C17H24N2O4 B3113625 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid CAS No. 196203-51-7

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid

Cat. No. B3113625
CAS RN: 196203-51-7
M. Wt: 320.4 g/mol
InChI Key: FLWDGGBZWCGVDV-UHFFFAOYSA-N
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Description

“4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid” is a chemical compound with the molecular formula C16H22N2O4 . It has an average mass of 306.357 Da and a monoisotopic mass of 306.157959 Da . This compound is also known by other names such as “1-(1,1-Dimethylethyl) 4- (4-carboxyphenyl)-1-piperazinecarboxylic acid” and “4- (4-Carboxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester” among others .


Molecular Structure Analysis

The molecular structure of “4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid” is characterized by the presence of a piperazine ring, which is a heterocyclic amine, and a benzoic acid group . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis.

Scientific Research Applications

Synthetic Methodologies and Characterization

This compound and its derivatives are primarily involved in synthetic organic chemistry, serving as intermediates or key components in the synthesis of complex molecules. For example, Sanjeevarayappa et al. (2015) synthesized a related compound by condensation reaction, characterized through spectroscopic techniques, and evaluated its biological activity, showcasing the compound's role in developing potential therapeutic agents (Sanjeevarayappa et al., 2015). Similarly, Chonan et al. (2011) discussed the synthesis of novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, highlighting the modification of substituents to enhance biological activity (Chonan et al., 2011).

Structural Analysis and Crystallography

The structural elucidation of such compounds through crystallography aids in understanding their chemical behavior and interaction potential. Faizi et al. (2016) detailed the crystal structure of a related compound, providing insights into its conformation and potential for forming supramolecular architectures, which can be pivotal in designing novel materials or drug molecules (Faizi et al., 2016).

Biological Evaluation

The biological activity of compounds containing the tert-butoxycarbonyl piperazine motif is often explored to identify new therapeutic agents. Research by Cunico et al. (2009) into piperazine derivatives with anti-malarial activity showcases the potential of such structures in drug discovery, emphasizing the significance of specific functional groups in enhancing biological efficacy (Cunico et al., 2009). Additionally, studies on antimicrobial and antioxidant activities, as reported by Bektaş et al. (2007), underscore the versatility of these compounds in addressing various biological targets (Bektaş et al., 2007).

properties

IUPAC Name

3-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-12-11-13(15(20)21)5-6-14(12)18-7-9-19(10-8-18)16(22)23-17(2,3)4/h5-6,11H,7-10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWDGGBZWCGVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid

Synthesis routes and methods I

Procedure details

To a suspension of tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate (3.685 g, 12.23 mmol) in EtOH (Volume: 50 mL) and Water (Volume: 10 mL) was added Sodium hydroxide solution (8.48 mL, 162 mmol) at 23° C. Rinsed sodium hydroxide forward with Water (Volume: 2.5 mL). The reaction was stirred at 90° C. for 10 hr. The reaction mixture was cooled to 23° C., neutralized with 3N HCl (52 mL), filtered, rinsed with H2O (3×10 mL), and the resulting solid was dried in vacuo to provide 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid (3.588 g, 11.20 mmol, 92% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.42 (s, 9 H) 2.29 (s, 3 H) 2.81-2.90 (m, 4 H) 3.42-3.53 (m, 4 H) 7.05 (d, J=8.08 Hz, 1 H) 7.70-7.77 (m, 2 H) 12.61 (br. s., 1 H). ESI-MS: m/z 321.2 (M+H)+. mp=174.7-178.6° C.
Name
tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate
Quantity
3.685 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.48 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
52 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate (3.685 g, 12.23 mmol) in EtOH (Ratio: 1.000, Volume: 50 mL) and Water (Ratio: 1.000, Volume: 10 mL) was added Sodium hydroxide solution (8.48 mL, 162 mmol) at 23° C. Rinsed sodium hydroxide forward with Water (Ratio: 1.000, Volume: 2.5 mL) The reaction was stirred at 90° C. for 10 hr. The reaction mixture was cooled to 23° C., neutralized with 3N HCl (52 mL), filtered, rinsed with H2O (3×10 mL), and the resulting solid was dried in vacuo to provide 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid (3.588 g, 11.20 mmol, 92% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.42 (s, 9H) 2.29 (s, 3H) 2.81-2.90 (m, 4H) 3.42-3.53 (m, 4H) 7.05 (d, J=8.08 Hz, 1H) 7.70-7.77 (m, 2H) 12.61 (br. s., 1H). ESI-MS: m/z 321.2 (M+H)+.
Name
tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate
Quantity
3.685 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.48 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
52 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension of tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate 293 (3.685 g, 12.23 mmol) in EtOH (Ratio: 1.000, 50 mL) and water (Ratio: 1.000, 10 mL) was added sodium hydroxide solution (8.48 mL, 162 mmol) at 23° C. The NaOH solution was rinsed forward with water (ratio: 1.000, 2.5 mL) The reaction was stirred at 90° C. for 10 hr. The reaction mixture was cooled to 23° C., neutralized with 3N HCl (52 mL), filtered, rinsed with H2O (3×10 mL), and the resulting solid was dried in vacuo to provide the title compound as an off-white solid (3.588 g, 11.20 mmol, 92% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.42 (s, 9H) 2.29 (s, 3H) 2.81-2.90 (m, 4H) 3.42-3.53 (m, 4H) 7.05 (d, J=8.08 Hz, 1H) 7.70-7.77 (m, 2H) 12.61 (br. s., 1H). ESI-MS: m/z 321.2 (M+H)+.
Name
tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate
Quantity
3.685 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.48 mL
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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